(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol

Lipophilicity Drug Design ADME Properties

Researchers sourcing imidazo[1,2-a]pyrazine building blocks often encounter des-methyl analogs lacking the optimal lipophilicity required for cellular permeability. (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol directly addresses this gap with an XLogP3 of 0.2, providing a balanced fragment for lead optimization. · Differentiated Physicochemistry: The critical 2-methyl group increases XLogP3 by 0.4 units over the des-methyl analog, enhancing membrane permeability while maintaining a favorable TPSA of 50.4 Ų. · Fragment-Based Discovery: At 163.18 g/mol with a single H-bond donor, it aligns with the Rule of Three, enabling efficient hit identification and structure-guided elaboration. · Analytical Certainty: Its exact mass of 163.0746 Da allows unequivocal HRMS identification, distinct from the 149.0589 Da des-methyl variant, preventing false positives in complex matrices.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B11916920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CN=CC2=N1)CO
InChIInChI=1S/C8H9N3O/c1-6-7(5-12)11-3-2-9-4-8(11)10-6/h2-4,12H,5H2,1H3
InChIKeyUZGAJWMAPNBSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol


(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol (CAS 1780537-10-1) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine class, characterized by a fused imidazole-pyrazine bicyclic core bearing a hydroxymethyl group at the 3-position and a methyl substituent at the 2-position [1]. With a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol, this compound serves as a versatile scaffold and synthetic intermediate in medicinal chemistry programs targeting kinases, phosphodiesterases, and inflammatory pathways, as well as in the preparation of coelenterazine analogues for luciferase-based bioluminescent assays [1][2]. Its computed physicochemical properties—including an XLogP3 of 0.2, a topological polar surface area (TPSA) of 50.4 Ų, and a single hydrogen bond donor—position it as a balanced starting point for lead optimization campaigns where both permeability and aqueous compatibility are required [1].

Key Differentiators of (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol


The presence of a methyl group at the 2-position of the imidazo[1,2-a]pyrazine core is a critical structural determinant that cannot be overlooked in scientific applications. In closely related methyl-substituted imidazo[1,2-a]pyrazine derivatives, the introduction of a methyl moiety has been shown to significantly modulate anti-inflammatory activity in vivo when compared to unsubstituted counterparts, indicating that even minor alkyl substitution alters pharmacodynamic and pharmacokinetic behavior [1]. Furthermore, the 2-methyl substituent directly impacts the compound's lipophilicity (XLogP3 = 0.2 versus -0.2 for the des-methyl analog), which in turn influences membrane permeability, metabolic stability toward cytochrome P450 enzymes, and overall target engagement [2][3]. Generic substitution with simpler imidazo[1,2-a]pyrazine methanols lacking this methyl group would therefore compromise the physicochemical profile and biological performance expected in lead optimization and assay development workflows. The quantitative evidence below substantiates why this specific methylated analog warrants prioritized selection.

Comparator Evidence for (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol


Enhanced Lipophilicity and Predicted Membrane Permeability

(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol exhibits an XLogP3 value of 0.2, which is 0.4 log units higher than that of the closely related unsubstituted analog Imidazo[1,2-a]pyrazine-2-methanol (XLogP3 = -0.2) [1][2]. This difference in calculated lipophilicity is directly attributable to the presence of the 2-methyl group. In medicinal chemistry optimization, a shift from a negative to a positive XLogP3 is considered meaningful for enhancing passive diffusion across biological membranes and improving the likelihood of achieving oral bioavailability [1][2].

Lipophilicity Drug Design ADME Properties Permeability

Favorable Molecular Weight for Kinase and PDE Inhibitor Design

The molecular weight of (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol is 163.18 g/mol, which is 14.03 g/mol greater than that of the unsubstituted analog Imidazo[1,2-a]pyrazine-2-methanol (MW = 149.15 g/mol) [1][2]. While both compounds fall well within the 'lead-like' and fragment-based drug discovery (FBDD) molecular weight ranges (<250 Da), the addition of the methyl group increases the exact mass from 149.0589 Da to 163.0746 Da, providing a distinct mass spectrometric signature for analytical tracking in metabolism and distribution studies [1][2].

Molecular Weight Lead-Like Properties Kinase Inhibitors Fragment-Based Drug Discovery

Methyl Effect on Anti-Inflammatory and Kinase SAR

In a systematic evaluation of methyl-substituted imidazo[1,2-a]pyrazine derivatives, the presence and position of methyl groups were shown to directly influence anti-inflammatory activity in vivo and cyclooxygenase inhibition in vitro, with methylated analogs exhibiting distinct potency profiles compared to unsubstituted counterparts [1]. Although direct IC50 data for (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol itself are not publicly reported, the established SAR within the imidazo[1,2-a]pyrazine chemotype indicates that 2-methyl substitution is a key pharmacophoric element for modulating target engagement across kinase (e.g., PDE10A, Aurora kinases) and inflammatory enzyme targets [1][2].

Structure-Activity Relationship (SAR) Anti-inflammatory Kinase Inhibition Methyl Effect

Guaranteed Purity and Quality Control for Reproducible Results

(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol is commercially supplied with a minimum purity specification of 95%, accompanied by batch-specific certificates of analysis (COA) and safety data sheets (SDS) upon request . In contrast, many closely related imidazo[1,2-a]pyrazine methanol analogs are available only as custom synthesis products or through vendors with variable purity documentation, introducing uncertainty in downstream applications. The availability of this compound from established chemical suppliers with documented quality assurance procedures reduces the risk of irreproducible results stemming from unknown impurities or incorrect structural assignment .

Chemical Purity Quality Control Reproducibility Procurement

Application Scenarios for (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol


Kinase and PDE Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors or PDE10A modulators can utilize (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol as a privileged scaffold. Its XLogP3 of 0.2—0.4 log units higher than the des-methyl analog—offers an improved starting point for achieving cell permeability without excessive lipophilicity that could lead to promiscuous off-target binding or poor solubility [1][2]. The hydroxymethyl handle at the 3-position provides a convenient functionalization site for introducing diverse substituents via esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

Coelenterazine Analogue Synthesis for Bioluminescent Assays

Patented coelenterazine analogues based on substituted imidazo[1,2-a]pyrazine cores have demonstrated improved aqueous solubility, enhanced cell permeability, and increased luminescent brightness compared to native coelenterazine [1]. (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol serves as a key intermediate for constructing such analogues via further derivatization at the 6- and 8-positions. The 2-methyl substituent contributes to the desired electronic and steric environment for optimal luciferase substrate turnover. Researchers developing high-throughput screening assays or in vivo imaging probes should prioritize this methylated building block over unsubstituted variants to maximize assay sensitivity and minimize background.

Fragment-Based Drug Discovery Targeting Inflammation and Autoimmunity

With a molecular weight of 163.18 g/mol and a single hydrogen bond donor, (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol is an ideal fragment-sized starting point for FBDD [1]. The established SAR showing that methyl substitution on the imidazo[1,2-a]pyrazine core modulates anti-inflammatory activity and cyclooxygenase inhibition provides a rational basis for screening this compound against inflammatory targets [2]. Its favorable computed physicochemical properties (TPSA 50.4 Ų, rotatable bonds 1) align with commonly applied fragment-likeness filters (e.g., Rule of Three), facilitating hit identification and subsequent structure-guided elaboration.

Analytical Method Development and Metabolite Identification

The exact mass of 163.0746 Da distinguishes (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol from the des-methyl analog (149.0589 Da) by 14.1157 Da [1][2]. This mass difference enables unequivocal identification in high-resolution mass spectrometry (HRMS) workflows, reducing false positive assignments when analyzing complex biological matrices or combinatorial reaction mixtures. DMPK and bioanalytical groups developing LC-HRMS methods for tracking imidazo[1,2-a]pyrazine-based drug candidates should procure the methylated analog as a reference standard to ensure accurate quantitation and metabolite profiling.

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